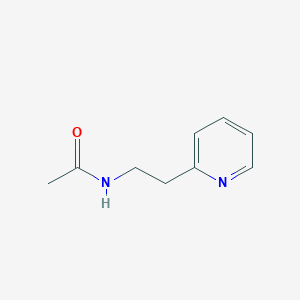

N-(2-(Pyridin-2-yl)ethyl)acetamide

Description

N-(2-(Pyridin-2-yl)ethyl)acetamide, with the chemical formula C9H12N2O, is classified as a substituted amide. bldpharm.com Structurally, it features a pyridine (B92270) ring connected to an ethylamine (B1201723) backbone, which is in turn N-acylated with an acetyl group. This arrangement of atoms gives the molecule a specific set of physicochemical properties and a reactivity profile that is of interest to synthetic and medicinal chemists. The compound serves as a valuable building block or intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 6304-22-9 |

| Molecular Formula | C9H12N2O |

| Molecular Weight | 164.20 g/mol |

| SMILES Code | CC(NCCC1=NC=CC=C1)=O |

This data is compiled from chemical supplier information. bldpharm.com

The pyridine ring is a fundamental heterocyclic scaffold found in a vast number of biologically active compounds and approved pharmaceuticals. Its presence can significantly influence a molecule's pharmacological properties, including its ability to act as a hydrogen bond acceptor and its metabolic stability. Pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects. nih.gov

The acetamide (B32628) functional group is the simplest amide derived from acetic acid and is a cornerstone in organic synthesis. mdpi.commdpi.com It is a key structural element in many biomolecules, such as proteins, and its ability to participate in hydrogen bonding plays a crucial role in molecular recognition and binding. oakwoodchemical.com In drug design, the acetamide moiety can be modified to fine-tune a compound's solubility, polarity, and ability to cross biological membranes.

The combination of these two moieties in this compound creates a molecule with a rich chemical character, suitable for diverse applications.

The study of this compound extends across multiple scientific disciplines. In medicinal chemistry , it serves as a scaffold for the development of new therapeutic agents. Research has shown that derivatives of this compound can exhibit significant biological activity. For instance, Schiff base ligands derived from related structures have been used to create metal complexes with cytotoxic properties against cancer cell lines. nih.gov

In coordination chemistry , the pyridine nitrogen and the amide oxygen of this compound can act as donor atoms, allowing it to form stable complexes with various metal ions. These metal complexes are themselves subjects of research, with studies exploring their structural, spectroscopic, and potential catalytic or biological properties.

From a synthetic chemistry perspective, this compound is a versatile intermediate. Its functional groups can be readily modified to generate a library of related compounds for structure-activity relationship (SAR) studies. For example, the acetamide group can be hydrolyzed or reduced, and the pyridine ring can undergo various substitution reactions.

Detailed research has explored the synthesis of various derivatives. For example, N-(6-Aminopyridin-2-yl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide has been synthesized and shown to be a potential inhibitor against certain cancer cell lines. mdpi.com Another study focused on the synthesis and cytotoxic activity of novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives, highlighting the potential of this chemical class in oncology. mdpi.com Furthermore, computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide have been investigated for their potential in treating glioblastoma. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

N-(2-pyridin-2-ylethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-8(12)10-7-5-9-4-2-3-6-11-9/h2-4,6H,5,7H2,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITPOTYPCMARYOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70285680 | |

| Record name | n-[2-(pyridin-2-yl)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70285680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6304-22-9 | |

| Record name | NSC42621 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42621 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-[2-(pyridin-2-yl)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70285680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Synthetic Methodologies for N 2 Pyridin 2 Yl Ethyl Acetamide and Its Analogues

Established Synthetic Pathways for N-(2-(Pyridin-2-yl)ethyl)acetamide Core Structures

The construction of the this compound scaffold primarily relies on robust and well-understood reactions, particularly amidation and coupling strategies.

Amidation Reactions and Related Transformations

The most direct and common method for synthesizing this compound is through the acylation of 2-(2-aminoethyl)pyridine. This reaction involves treating the primary amine with an acetylating agent. Common acetylating agents include acetyl chloride or acetic anhydride (B1165640). vedantu.com The reaction is often carried out in the presence of a base, such as pyridine (B92270), which acts as a nucleophilic catalyst and neutralizes the hydrogen chloride byproduct formed during the reaction. vedantu.comyoutube.com

Alternative approaches to amide bond formation include the use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), which facilitate the reaction between a carboxylic acid (acetic acid) and an amine. rsc.orgresearchgate.net This method is particularly useful when dealing with sensitive substrates.

The synthesis of acetamide (B32628) itself can be achieved through various methods, including the dehydration of ammonium (B1175870) acetate (B1210297) or the reaction of acetic anhydride with ammonia. nih.govorgsyn.orgpatsnap.com These fundamental reactions provide the basis for the broader class of acetamide compounds.

Carbon-Carbon and Carbon-Heteroatom Coupling Strategies

While less direct for the synthesis of the parent compound, carbon-carbon and carbon-heteroatom coupling reactions are crucial for creating analogues of this compound. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are instrumental in introducing aryl or heteroaryl groups to the pyridine ring, leading to a diverse range of substituted derivatives. nih.gov For instance, a 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide has been successfully coupled with various aryl boronic acids using a palladium catalyst to yield 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides. nih.gov

Copper-catalyzed cross-coupling reactions also play a significant role in forming carbon-heteroatom bonds, which can be applied to the synthesis of various substituted pyridine derivatives. researchgate.net These methods offer a powerful tool for modifying the pyridine core and introducing a wide array of functional groups. Furthermore, palladium-catalyzed ortho-acylation of 2-aryl pyridines has been developed, utilizing arylmethyl amines as novel acylation reagents. rsc.org

Chemodivergent Approaches in N-(Pyridin-2-yl)acetamide Synthesis

Recent advancements in synthetic methodology have led to the development of chemodivergent strategies that allow for the selective synthesis of different product classes from the same starting materials by simply tuning the reaction conditions.

Oxidative C–C Bond Cleavage Methodologies

A notable chemodivergent approach involves the synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine. nih.govrsc.orgrsc.org In this metal-free method, the reaction is promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene, leading to the formation of N-(pyridin-2-yl)amides via oxidative cleavage of a C–C bond. nih.govrsc.orgrsc.org This strategy is significant as it avoids the use of transition metal catalysts and proceeds under mild conditions. nih.govrsc.orgrsc.org The reaction's outcome is highly dependent on the catalyst, with iodine being crucial for promoting the C-C bond cleavage. rsc.org

Tandem Cyclization/Bromination Strategies for Related Pyridyl-Acetamides

From the same starting materials, α-bromoketones and 2-aminopyridine, a different class of compounds, 3-bromoimidazo[1,2-a]pyridines, can be synthesized by altering the reaction conditions. nih.govrsc.orgrsc.org When the reaction is carried out in ethyl acetate with only TBHP as the promoter, a one-pot tandem cyclization/bromination occurs. nih.govrsc.orgrsc.org This process is notable for not requiring a base, as the subsequent bromination step promotes the initial cyclization to form the imidazopyridine core. nih.govrsc.orgrsc.org This divergent synthesis provides access to two structurally distinct and valuable heterocyclic scaffolds from a common set of precursors.

Advanced Synthetic Techniques and Reagents in Acetamide Formation

The field of amide bond formation is continually evolving, with new reagents and techniques being developed to improve efficiency, selectivity, and substrate scope. The use of activating agents for carboxylic acids is a common strategy. For example, 2-(thiophen-2-yl)acetic acid can be activated by converting it to the corresponding acyl chloride using thionyl chloride before reacting with an amine to form the amide. acs.org

Catalysts also play a crucial role in modern amidation reactions. For instance, 4-dimethylaminopyridine (B28879) (DMAP) is often used as a catalyst in acylation reactions to enhance the reaction rate. nih.gov Additionally, research into novel catalysts and reaction conditions continues to expand the toolkit available to synthetic chemists for the construction of acetamide-containing molecules.

Below is a table summarizing some of the synthetic strategies discussed:

| Strategy | Starting Materials | Reagents/Catalysts | Product Class | Key Features | Reference |

| Amidation | 2-(2-aminoethyl)pyridine, Acetyl Chloride | Pyridine | This compound | Direct, high-yielding | vedantu.com |

| Oxidative C-C Cleavage | α-Bromoketones, 2-Aminopyridine | I₂, TBHP, Toluene | N-(Pyridin-2-yl)amides | Metal-free, mild conditions | nih.govrsc.orgrsc.org |

| Tandem Cyclization/Bromination | α-Bromoketones, 2-Aminopyridine | TBHP, Ethyl Acetate | 3-Bromoimidazo[1,2-a]pyridines | One-pot, no base required | nih.govrsc.orgrsc.org |

| Suzuki Coupling | 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, Aryl Boronic Acids | Pd(PPh₃)₄ | 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides | Forms C-C bonds, creates analogues | nih.gov |

Stereoselective Synthesis of this compound Derivatives

The development of stereoselective synthetic routes to this compound and its analogues is of significant interest due to the prevalence of chiral 2-arylethylamine scaffolds in biologically active compounds. mdpi.com These methods aim to control the three-dimensional arrangement of atoms, leading to the selective formation of one enantiomer or diastereomer over others. Key strategies in this area include the use of chiral catalysts, chiral auxiliaries, and enzymatic transformations.

A notable approach involves the asymmetric synthesis of chiral 2-arylethylamines, which can then be acylated to yield the desired acetamide derivatives. mdpi.com Metal-free methodologies, such as organocatalysis, have emerged as powerful tools for these transformations. For instance, chiral phosphoric acids have been successfully employed as catalysts in enantioselective reactions to generate chiral amine precursors. nih.gov

Another significant pathway is through the synthesis and subsequent ring-opening of chiral aziridines. The asymmetric synthesis of 2-(2-pyridyl)aziridines, for example, provides a key intermediate that can undergo nucleophilic attack to introduce the ethylamine (B1201723) backbone with a defined stereochemistry. nih.gov The addition of chloromethyllithium to an imine derived from 2-pyridinecarboxaldehyde (B72084) and a chiral auxiliary, such as (S)-valinol, can produce a 1,2-disubstituted aziridine (B145994) with good diastereoselectivity. nih.gov Subsequent ring-opening and acylation would then lead to the enantiomerically enriched this compound derivative.

Organocatalysis has also been directly applied to the synthesis of chiral aziridines. nih.gov For example, an enantioselective α-chlorination of aldehydes can initiate a sequence leading to chiral N-alkyl terminal aziridines with high enantiomeric excess. nih.gov These aziridines are versatile intermediates for the synthesis of various chiral amines.

Modern synthetic methods like transition-metal-catalyzed cross-coupling reactions also offer a modular approach. A nickel/photoredox dual-catalyzed cross-electrophile coupling of aliphatic aziridines with aryl iodides can form the core structure of β-phenethylamines. acs.org The stereoselectivity of such reactions can be influenced by chiral ligands on the metal catalyst.

The Curtius rearrangement of a chiral carboxylic acid derivative can also be employed to install the amine functionality with retention of stereochemistry, providing another route to enantiomerically pure 2-arylethylamines. tandfonline.com

Detailed findings from various stereoselective approaches are summarized in the tables below.

Table 1: Asymmetric Synthesis of 2-(2-Pyridyl)aziridine Precursors nih.gov

| Starting Imine Derived From | Chiral Auxiliary | Diastereomeric Ratio | Yield |

| 2-Pyridinecarboxaldehyde | (S)-Valinol O-trimethylsilyl ether | >95:5 | Good |

| 2-Pyridinecarboxaldehyde | (S)-Valine methyl ester | - | - |

| The reaction with the imine from (S)-valine methyl ester led to a product with an α-chloro ketone group due to the attack of chloromethyllithium on the ester function. |

Table 2: Organocatalytic Synthesis of Chiral N-Alkyl Terminal Aziridines nih.gov

| Aldehyde Starting Material | Overall Yield | Enantiomeric Excess (ee) |

| Various aliphatic aldehydes | 50-73% | 88-94% |

| This method involves a three-step, one-pot protocol: enantioselective α-chlorination, reductive amination, and SN2 displacement. |

Table 3: Chiral Phosphoric Acid Catalyzed Enantioselective Friedel-Crafts Reaction nih.gov

| Substrate | Chiral Catalyst | Yield | Enantiomeric Excess (ee) |

| Cyclic α-diaryl N-acyl imines and indolizines | Chiral spirocyclic phosphoric acid | Good | Up to 98% |

| This methodology demonstrates the potential of chiral phosphoric acid catalysis for the synthesis of chiral amine derivatives, which is applicable to the synthesis of precursors for this compound. |

Molecular Structure and Advanced Spectroscopic Characterization of N 2 Pyridin 2 Yl Ethyl Acetamide

Fundamental Structural Features and Molecular Architecture

N-(2-(Pyridin-2-yl)ethyl)acetamide possesses a distinct molecular architecture composed of three key structural units: a pyridine (B92270) ring, a flexible ethyl bridge, and a terminal acetamide (B32628) group. The foundational component is the pyridine heterocycle, an aromatic six-membered ring containing a nitrogen atom. This pyridine moiety imparts basicity and a rich π-electron system to the molecule. Connected to the pyridine ring at the 2-position is an ethylene (B1197577) linker (-CH₂-CH₂-), which provides significant conformational flexibility. This aliphatic bridge connects the aromatic system to the acetamide functional group (-NHC(O)CH₃). The acetamide group features a carbonyl (C=O) bonded to a nitrogen atom, which is, in turn, attached to the ethyl chain.

Conformational Analysis and Rotational Isomerism

The conformational landscape of this compound is primarily dictated by rotations around its single bonds. The ethylene linker allows the pyridine and acetamide groups to adopt various spatial orientations relative to one another. However, rotation around the amide C-N bond is significantly restricted due to the partial double-bond character arising from resonance between the nitrogen lone pair and the carbonyl π-system. researchgate.netmdpi.com This restriction results in the amide group being predominantly planar, existing as two distinct rotational isomers (rotamers): a more stable trans (or E) form and a less stable cis (or Z) form. researchgate.netmdpi.com

Spectroscopic Analysis for Precise Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-resolution NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the ethyl bridge, and the acetamide group. The four aromatic protons on the pyridine ring typically appear in the downfield region (δ 7.0-8.7 ppm) due to the deshielding effect of the aromatic ring current. rsc.orgorganicchemistrydata.orgnsf.gov The proton adjacent to the ring nitrogen (at C6) is expected to be the most downfield. The two methylene (B1212753) groups of the ethyl linker would appear as two distinct multiplets, likely triplets, in the intermediate region of the spectrum. The protons of the N-H group of the secondary amide would produce a signal whose chemical shift is sensitive to solvent and concentration, while the methyl protons of the acetyl group would appear as a sharp singlet in the upfield region (around δ 2.0 ppm). organicchemistrydata.orgsigmaaldrich.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information. The carbons of the pyridine ring are expected to resonate in the aromatic region (δ 120-160 ppm), with the carbon atom bonded to the ring nitrogen (C2) and the carbon at the para position (C6) appearing most downfield. rsc.orgorganicchemistrydata.orgresearchgate.net The carbonyl carbon of the acetamide group is a key diagnostic signal, appearing significantly downfield (δ ~170 ppm). organicchemistrydata.orglibretexts.orgwisc.edu The carbons of the ethyl chain and the methyl group of the acetamide will appear in the upfield aliphatic region of the spectrum. organicchemistrydata.orglibretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine C2 | - | ~159 |

| Pyridine C3 | ~7.2 | ~122 |

| Pyridine C4 | ~7.7 | ~137 |

| Pyridine C5 | ~7.1 | ~121 |

| Pyridine C6 | ~8.5 | ~149 |

| -CH₂- (adjacent to Py) | ~3.0 | ~39 |

| -CH₂- (adjacent to NH) | ~3.6 | ~37 |

| NH | Variable (e.g., ~6.0-8.0) | - |

| C=O | - | ~170 |

| -CH₃ | ~2.0 | ~23 |

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes

FTIR spectroscopy identifies the functional groups within this compound by detecting their characteristic vibrational frequencies. The spectrum is expected to be dominated by absorptions from the amide and pyridine moieties.

A key feature is the strong absorption band of the carbonyl group (C=O stretch), known as the Amide I band, which typically appears in the region of 1630-1680 cm⁻¹. The N-H bending vibration, or Amide II band, is expected around 1520-1570 cm⁻¹. researchgate.net A distinct band corresponding to the N-H stretching vibration should be observable in the 3200-3400 cm⁻¹ range. Aromatic C-H stretching vibrations from the pyridine ring are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methyl groups will appear just below 3000 cm⁻¹. researchgate.net Vibrations associated with the pyridine ring, such as C=C and C=N stretching, typically occur in the 1400-1600 cm⁻¹ region. researchgate.net

Table 2: Characteristic FTIR Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Amide | 3200 - 3400 | Medium |

| C-H Stretch (Aromatic) | Pyridine | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | Ethyl, Methyl | 2850 - 3000 | Medium |

| C=O Stretch (Amide I) | Amide | 1630 - 1680 | Strong |

| C=C, C=N Stretch | Pyridine | 1400 - 1600 | Medium-Strong |

| N-H Bend (Amide II) | Amide | 1520 - 1570 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound is characterized by electronic transitions within the pyridine ring. The primary absorptions are due to π → π* transitions of the conjugated system. Typically, pyridine and its simple derivatives exhibit two main absorption bands in the UV region. researchgate.netresearchgate.net One band appears around 200-220 nm, and a second, less intense band (the B-band) is observed around 250-270 nm. researchgate.netresearchgate.net The acetamide group itself does not significantly absorb in the near-UV range, so the spectrum is dominated by the pyridinyl chromophore. The exact position and intensity of these bands can be influenced by the solvent environment.

Table 3: Expected UV-Vis Absorption Maxima (λmax) for this compound

| Transition Type | Chromophore | Expected λmax (nm) |

|---|---|---|

| π → π | Pyridine Ring | ~250 - 270 |

| π → π | Pyridine Ring | ~200 - 220 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry confirms the molecular weight of this compound and provides structural information through analysis of its fragmentation patterns. The molecular formula is C₉H₁₂N₂O, corresponding to a molecular weight of 164.20 g/mol . bldpharm.com

Upon electron ionization (EI), the molecule is expected to form a molecular ion (M⁺˙) at m/z 164. As an odd-electron species containing two nitrogen atoms, its molecular ion peak will have an even mass, consistent with the nitrogen rule. slideshare.net The fragmentation is likely to be dominated by cleavages adjacent to the nitrogen atoms (α-cleavage). libretexts.orgmdpi.com A prominent fragmentation pathway would involve the cleavage of the C-C bond between the two methylene groups, leading to the formation of a stable pyridinylmethyl cation at m/z 92 or a related fragment at m/z 93. Another characteristic fragmentation is the cleavage of the bond between the ethyl chain and the pyridine ring, generating a highly stable pyridinyl radical or cation. Loss of the acetyl group (CH₃CO, 43 Da) or the entire acetamide moiety is also a plausible fragmentation route. libretexts.org

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 164 | [M]⁺˙ (Molecular Ion) | - |

| 121 | [M - CH₃CO]⁺ | Loss of acetyl radical |

| 106 | [C₇H₈N]⁺ | Cleavage of N-CH₂ bond with H rearrangement |

| 93 | [C₅H₄NCH₂]⁺ | α-cleavage, formation of pyridinylmethyl cation |

| 78 | [C₅H₄N]⁺ | Loss of ethylacetamide side chain |

| 43 | [CH₃CO]⁺ | Acylium ion |

X-ray Crystallography of this compound and its Complexes

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

Without experimental crystallographic data for this compound, a definitive analysis of its intermolecular interactions, such as hydrogen bonding, is speculative. However, based on its molecular structure, which contains a hydrogen bond donor (the N-H group of the amide) and hydrogen bond acceptors (the carbonyl oxygen and the pyridine nitrogen), it is highly probable that hydrogen bonding plays a significant role in its crystal packing.

In the solid state, one would anticipate the formation of intermolecular hydrogen bonds of the N-H···O=C and potentially N-H···N (pyridine) type. These interactions are common in related crystal structures. For example, in the crystal structure of a related compound, N-(5-Bromopyridin-2-yl)acetamide, molecules are linked by N—H⋯O hydrogen bonds. nih.gov Similarly, studies on other pyridine-containing amides and their hydrates demonstrate the prevalence of hydrogen bonding in dictating the molecular arrangement.

Crystal Packing and Supramolecular Assembly

In related structures, such as derivatives of benzoyl thiourea (B124793) containing a pyridin-2-yl ethyl moiety, the formation of inversion dimers through N—H⋯N hydrogen bonds has been observed, which are further linked into more extended structures. This suggests that similar motifs could be present in the crystal structure of this compound. The interplay between different types of hydrogen bonds and other non-covalent interactions would ultimately determine the final supramolecular architecture. The specific details of this assembly, however, await experimental determination through single-crystal X-ray diffraction.

Chemical Reactivity and Transformation Pathways of N 2 Pyridin 2 Yl Ethyl Acetamide

Reactivity of the Pyridine (B92270) Nucleus: Electrophilic and Nucleophilic Aromatic Substitution

The pyridine ring's reactivity is distinct from that of benzene (B151609) due to the presence of the electronegative nitrogen atom. This nitrogen atom deactivates the ring towards electrophilic attack and activates it towards nucleophilic substitution. quimicaorganica.orgyoutube.com

Electrophilic Aromatic Substitution (EAS):

The pyridine ring is significantly less reactive than benzene in electrophilic aromatic substitution reactions, requiring forceful conditions to proceed. quimicaorganica.org The nitrogen atom withdraws electron density from the ring, and under the strongly acidic conditions often required for EAS, the pyridine nitrogen is protonated, further deactivating the ring. rsc.orgyoutube.com When substitution does occur, it is directed primarily to the C-3 and C-5 positions, as attack at these positions avoids placing a positive charge on the electronegative nitrogen atom in the resonance intermediates. quimicaorganica.orgyoutube.com The 2-alkyl substituent on N-(2-(Pyridin-2-yl)ethyl)acetamide is a weak electron-donating group, which may slightly facilitate the reaction but does not typically override the inherent directing effects of the ring nitrogen.

Nucleophilic Aromatic Substitution (NAS):

Conversely, the pyridine ring is activated towards nucleophilic attack, particularly at the C-2 and C-4 positions. stackexchange.comwikipedia.orglibretexts.org An attacking nucleophile can form a resonance-stabilized anionic intermediate (a Meisenheimer complex) where the negative charge is delocalized onto the electronegative nitrogen atom. stackexchange.com This stabilization makes nucleophilic substitution a more favorable pathway for pyridines compared to benzene. For this compound, the C-6 position is also activated, analogous to the C-2 position. Classic examples of nucleophilic aromatic substitution on pyridines include the Chichibabin reaction, which installs an amino group at the 2-position using sodium amide. wikipedia.org

| Reaction Type | Reactivity Compared to Benzene | Favored Positions of Attack | Typical Conditions | Governing Factor |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Strongly Deactivated | C-3, C-5 | Harsh (e.g., high temperature, strong acids) | Avoidance of a cationic charge on the ring nitrogen in the intermediate. quimicaorganica.org |

| Nucleophilic Aromatic Substitution (NAS) | Activated | C-2, C-4, C-6 | Varies with nucleophile and leaving group | Stabilization of the anionic intermediate by delocalizing negative charge onto the ring nitrogen. stackexchange.com |

Reactivity of the Acetamide (B32628) Moiety: Hydrolysis and Amide Bond Transformations

The acetamide group (-NHC(O)CH₃) is a robust functional group, central to the structure of peptides and many synthetic molecules. Its reactivity is centered on the electrophilic carbonyl carbon and the N-H proton. masterorganicchemistry.comchinesechemsoc.org

Hydrolysis:

Amides can be hydrolyzed back to their constituent carboxylic acid and amine. ucalgary.ca This reaction is typically slow and requires heating with either a strong acid or a strong base. masterorganicchemistry.comlibretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated, which significantly increases the electrophilicity of the carbonyl carbon. ucalgary.cayoutube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl. A series of proton transfers follows, leading to the expulsion of the amine as a good leaving group (in its protonated, ammonium (B1175870) form). ucalgary.cayoutube.com The reaction is effectively irreversible because the resulting amine is protonated and no longer nucleophilic. youtube.com

Base-Promoted Hydrolysis: In the presence of a strong base like sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon. libretexts.org This forms a tetrahedral intermediate. The subsequent elimination of the amide anion is difficult as it is a poor leaving group. Therefore, this step is often the rate-determining one and requires heat. uregina.ca The reaction is driven to completion by the deprotonation of the initially formed carboxylic acid.

| Condition | Reagents | Key Mechanistic Step | Products |

|---|---|---|---|

| Acidic | Strong acid (e.g., H₂SO₄, HCl), water, heat | Protonation of carbonyl oxygen to activate the electrophile. ucalgary.ca | 2-(Pyridin-2-yl)ethan-1-amine (as ammonium salt) and acetic acid. |

| Basic | Strong base (e.g., NaOH, KOH), water, heat | Nucleophilic attack of hydroxide on the carbonyl carbon. libretexts.org | 2-(Pyridin-2-yl)ethan-1-amine and acetate (B1210297) salt. |

Amide Bond Transformations:

Beyond hydrolysis, the amide bond can undergo other transformations. For instance, transamidation, the exchange of the amine portion of the amide, can be achieved under specific catalytic conditions, such as using copper(II) catalysts. organic-chemistry.org

Functional Group Interconversions and Derivatizations for Structural Diversification

The presence of multiple reactive sites in this compound allows for a wide array of functional group interconversions and derivatizations. These reactions are crucial for creating molecular diversity and synthesizing analogues with different properties. ub.edusolubilityofthings.comimperial.ac.uk

N-Alkylation of the Pyridine Ring: The lone pair of electrons on the pyridine nitrogen can be alkylated to form a quaternary pyridinium (B92312) salt. This transformation activates the ring, making it more susceptible to reduction and other nucleophilic additions. liv.ac.uk

N-Alkylation/Acylation of the Amide: The secondary amide N-H proton can be removed by a strong base, and the resulting anion can be alkylated. organic-chemistry.org Alternatively, acylation can lead to the formation of imides.

Conversion to Thioamide: The carbonyl oxygen of the acetamide can be replaced with sulfur using reagents like Lawesson's reagent or phosphorus pentasulfide, yielding the corresponding thioamide.

Skeletal Editing: Advanced synthetic methods allow for the transmutation of the pyridine nitrogen into a functionalized carbon atom, effectively converting the pyridine scaffold into a benzene ring. This process involves a sequence of ring-opening, hydrolysis, olefination, and cyclization steps. nih.gov

Oxidative and Reductive Transformations

Both the pyridine ring and the acetamide moiety can be targeted by oxidative and reductive processes.

Oxidative Transformations:

The pyridine nitrogen is susceptible to oxidation, typically with peroxy acids like m-chloroperbenzoic acid (m-CPBA) or Oxone, to form the corresponding pyridine-N-oxide. osti.govresearchgate.net This transformation alters the electronic properties of the ring, making it more reactive towards both electrophilic and nucleophilic substitution. For instance, pyridine-N-oxides are more amenable to electrophilic nitration and can be used as intermediates for introducing substituents at the 2-position. researchgate.netsemanticscholar.org Studies on the oxidation of the similar compound 2-(pyridin-2-yl)-N,N-diphenylacetamide with peracetic acid, m-CPBA, and Oxone have shown that N-oxidation is a primary reaction pathway. osti.gov

Reductive Transformations:

Reduction of the Amide: The amide carbonyl can be completely reduced to a methylene (B1212753) group (-CH₂-) using strong reducing agents like lithium aluminum hydride (LiAlH₄). ucalgary.camasterorganicchemistry.commasterorganicchemistry.comjove.com This reaction converts this compound into the corresponding secondary amine, N-ethyl-2-(pyridin-2-yl)ethan-1-amine. Milder reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce amides. ucalgary.ca

Reduction of the Pyridine Ring: The pyridine ring can be reduced to a piperidine (B6355638) ring through catalytic hydrogenation. rsc.orgnih.gov This typically requires a catalyst such as rhodium, platinum, or palladium on carbon and a source of hydrogen (H₂ gas or a transfer hydrogenation source like formic acid). liv.ac.ukrsc.org The specific conditions can influence the chemoselectivity, allowing for the reduction of the pyridine ring while leaving other functional groups, like the amide, intact. rsc.org Electrocatalytic hydrogenation using catalysts like carbon-supported rhodium has also been shown to be effective for reducing pyridines to piperidines under mild conditions. nih.gov

| Transformation | Functional Group Targeted | Typical Reagents | Product |

|---|---|---|---|

| Oxidation | Pyridine Nitrogen | m-CPBA, Peracetic acid, Oxone osti.gov | N-(2-(1-oxido-pyridin-2-yl)ethyl)acetamide |

| Reduction | Amide Carbonyl | LiAlH₄, then H₂O workup ucalgary.camasterorganicchemistry.com | N-ethyl-2-(pyridin-2-yl)ethan-1-amine |

| Pyridine Ring | H₂, Rh/C or PtO₂ liv.ac.ukrsc.org | N-(2-(Piperidin-2-yl)ethyl)acetamide |

Coordination Chemistry and Metal Complexation of N 2 Pyridin 2 Yl Ethyl Acetamide Analogues

Ligand Properties of N-(2-(Pyridin-2-yl)ethyl)acetamide and Related Structures

The ability of this compound and its derivatives to form complexes with metal ions is rooted in their inherent structural features, particularly the presence of multiple potential donor atoms and the capacity for chelation.

Identification of Potential Donor Atoms (e.g., Pyridyl Nitrogen, Acetamide (B32628) Oxygen/Nitrogen)

This compound possesses several atoms with lone pairs of electrons that can be donated to a metal center. The primary donor sites are the nitrogen atom of the pyridine (B92270) ring and the oxygen and/or nitrogen atoms of the acetamide group. The pyridyl nitrogen is a common coordination site in this class of compounds. mdpi.com

In related structures, coordination often involves the pyridyl nitrogen alongside atoms from the modified side chain. For instance, studies on analogous pyridine dicarboxamide ligands show coordination occurring through the pyridine nitrogen and the deprotonated nitrogen atoms of the carboxamide groups. rsc.org Similarly, a Schiff base analogue, N-[2-{(pyridin-2-ylmethylidene)amino}ethyl]acetamide, coordinates to metal ions, highlighting the role of the pyridyl and imine nitrogen atoms. nih.gov In other complex systems, such as with 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide, the ligand has been shown to be tridentate, coordinating through three sites. researchgate.netnih.gov The specific atoms involved in bonding can vary depending on the metal ion, the solvent system, and the presence of other coordinating anions.

Chelation Effects and Thermodynamic Stability of Metal-Ligand Complexes

When a polydentate ligand like this compound binds to a single metal ion through two or more donor atoms, it forms a ring structure known as a chelate. This process, known as the chelate effect, results in metal complexes that are significantly more thermodynamically stable than complexes formed with comparable monodentate ligands. libretexts.org The increased stability is primarily due to a favorable increase in entropy upon chelation. dalalinstitute.com

Synthesis and Characterization of Metal Complexes

A variety of metal complexes involving this compound analogues have been synthesized and studied. The synthetic methods typically involve the reaction of the ligand with a metal salt in a suitable solvent.

Transition Metal Complexes (e.g., Cu(II), Ni(II), Co(II), Zn(II), Ca(II))

Researchers have successfully synthesized a range of transition metal complexes with ligands structurally related to this compound. These include complexes with copper(II), nickel(II), cobalt(II), and zinc(II), among others.

Copper(II) Complexes : Numerous studies have focused on Cu(II) complexes due to their interesting magnetic and structural properties. For example, five new coordination compounds of copper(II) with the thiosemicarbazone analogue N-[4-({2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioyl}amino)phenyl]acetamide have been synthesized. mdpi.comresearchgate.net Another study reported a Cu(II) complex with 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide. researchgate.netnih.gov

Nickel(II) Complexes : Benzylnickel(II) complexes of 2-iminopyrrolyl chelating ligands have been prepared and characterized. acs.org Additionally, Ni(II) complexes of 2-hydroxy-N-pyridin-2-ylmethyl-acetamide have been synthesized. researchgate.net

Cobalt(II) and Zinc(II) Complexes : The synthesis of Co(II) and Zn(II) complexes with 2-hydroxy-N-pyridin-2-ylmethyl-acetamide has been reported. researchgate.net Furthermore, Zn(II) complexes with N-based polydentate ligands have been investigated. mdpi.com New coordination polymers of both Co(II) and Cu(II) with a related triazole ligand have also been synthesized. mdpi.com

Other Transition Metals : Complexes with other transition metals such as Pt(II), Pd(II), and Hg(II) have been synthesized using a Schiff base ligand derived from 2-pyridinecarboxaldehyde (B72084). nih.gov

Spectroscopic and Elemental Analysis of Coordination Compounds

The characterization of these newly synthesized complexes is crucial to confirm their composition and structure. A combination of spectroscopic techniques and elemental analysis is typically employed.

Elemental Analysis : This technique provides the percentage composition of elements (C, H, N), which helps in determining the empirical formula of the complex. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy : FT-IR spectroscopy is used to identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups (like C=O, C=N, N-H) upon complexation. researchgate.netmdpi.commdpi.com For example, in copper(II) complexes of a thiosemicarbazone analogue, changes in the IR spectra confirmed the coordination of the ligand to the metal ion. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are used to characterize the ligand and to observe changes in the chemical shifts of protons and carbons near the coordination sites upon complexation, particularly for diamagnetic complexes like those of Zn(II). nih.govmdpi.com

Electronic (UV-Vis) Spectroscopy : This method provides information about the electronic transitions within the complex and helps in deducing the geometry of the coordination sphere around the metal ion. researchgate.netresearchgate.net

Mass Spectrometry : This is used to determine the molecular weight of the ligand and its complexes. mdpi.com

Electron Spin Resonance (ESR) Spectroscopy : For paramagnetic complexes, such as those of Cu(II), ESR spectroscopy gives valuable information about the electronic environment of the metal ion. researchgate.net

The following table summarizes the characterization of a representative copper(II) complex.

| Compound | Formula | Techniques Used for Characterization | Key Findings |

| [Cu(L)CH₃COO] (where HL = N-[4-({2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioyl}amino)phenyl]acetamide) | C₁₈H₁₉CuN₅O₃S | Elemental Analysis, FT-IR, EPR, Molar Electrical Conductivity, X-ray Diffraction | The ligand acts as a mononegative tridentate coordinator via the sulfur and two nitrogen atoms. The Cu(II) center has a distorted square-pyramidal geometry. mdpi.comresearchgate.net |

Structural Elucidation of Coordination Compounds

While spectroscopic methods provide initial evidence for coordination and geometry, single-crystal X-ray diffraction (SCXRD) is the definitive technique for elucidating the precise three-dimensional structure of these coordination compounds in the solid state.

Several crystal structures of metal complexes with analogues of this compound have been determined. For example, the crystal structures of Cu(II) complexes with a thiosemicarbazone analogue revealed a five-coordinated, distorted square-pyramidal geometry around the copper ion. mdpi.comresearchgate.net In these structures, the ligand was found to be tridentate, coordinating through the pyridinic nitrogen, azomethine nitrogen, and thionic sulfur atoms. mdpi.com

In another study, X-ray crystallography of copper complexes with pyridine dicarboxamide ligands revealed the formation of mono-, di-, tri-, and even tetranuclear structures, demonstrating the ligand's ability to bridge multiple metal centers. rsc.org For di-iron complexes with a related iminopyridine ligand, X-ray diffraction provided precise bond lengths and angles, showing, for instance, that the Fe-N distances for the pyridine and imine nitrogens are very similar. mdpi.com

In cases where single crystals suitable for X-ray diffraction cannot be obtained, computational methods like Density Functional Theory (DFT) are used in conjunction with experimental data to propose a likely structure. researchgate.netnih.gov For instance, a distorted octahedral structure was suggested for a Cu(II) complex based on combined experimental and DFT studies. nih.gov

The table below presents structural data for some representative metal complexes.

| Complex | Metal Ion | Coordination Geometry | Key Structural Features | Method of Elucidation |

| [Cu(L)Cl₂] (L = MeCONHCH₂CH₂N=CHPy) | Cu(II) | Not specified in abstract | --- | X-ray Crystallography nih.gov |

| [{Cu(L)Cl}₂]·H₂O (HL = thiosemicarbazone analogue) | Cu(II) | Distorted Square-Pyramidal | Dimeric structure formed through a sulfur atom bridge. mdpi.com | X-ray Diffraction mdpi.com |

| [Cu(L)CH₃COO] (HL = thiosemicarbazone analogue) | Cu(II) | Distorted Square-Pyramidal | Monomeric structure; ligand is mononegative and tridentate (SNN donors). mdpi.com | X-ray Diffraction mdpi.com |

| [Cu₄(L⁷)₂(L⁷–O)₂] (H₂L⁷ = 2,6-bis(pyridine-2-carboxamido)pyridine) | Cu(II) | --- | Tetracopper(II) complex. rsc.org | X-ray Crystallography rsc.org |

| [Co(C₁₀H₉N₄O₄)₂]∞ (Ligand = triazole carboxylate) | Co(II) | --- | 1D zigzag chain structure leading to a 2D supramolecular network. mdpi.com | SCXRD mdpi.com |

Crystal Structure Analysis of Metal-Ligand Adducts

The structural elucidation of metal complexes through single-crystal X-ray diffraction provides definitive insights into the coordination environment of the metal center. Analogues of this compound have been shown to form complexes with varied geometries, largely dictated by the metal ion's nature, its oxidation state, and the specific structure of the ligand.

For instance, studies on a Schiff base analogue, N-[2-{(pyridin-2-ylmethylidene)amino}ethyl]acetamide, have revealed its capacity to form well-defined crystalline complexes with several transition metals. The crystal structures of complexes with platinum(II), copper(II), and mercury(II), specifically [Pt(L)Cl₂], [Cu(L)Cl₂], and [Hg(L)Cl₂]₂, have been successfully determined. nih.gov

A thiosemicarbazone analogue, N-[4-({2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioyl}amino)phenyl]acetamide (HL), has been used to synthesize a series of five copper(II) complexes. mdpi.combohrium.com X-ray diffraction analysis of three of these complexes, [Cu(L)CH₃COO], [{Cu(L)Cl}₂]·H₂O, and [Cu(L)H₂O·DMF]NO₃, showed that the deprotonated ligand coordinates to the copper(II) ion in a tridentate fashion through the pyridinic nitrogen, the azomethine nitrogen, and the thionic sulfur atom. mdpi.com In these structures, the copper(II) center adopts a five-coordinated, distorted square–pyramidal geometry. mdpi.com

Similarly, a copper(II) complex with another analogue, 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide, was synthesized and characterized. nih.gov Based on spectral and theoretical studies, a distorted octahedral geometry was proposed for this complex, [Cu(L)Cl₂·H₂O]·2H₂O, where the ligand acts as a tridentate chelator. nih.gov

The coordination geometry can vary significantly with the metal ion. For example, an analogue, 2-hydroxy-N-pyridin-2-ylmethyl-acetamide, was used to synthesize complexes with a range of divalent and trivalent metal ions. The resulting geometries were determined to be octahedral for Cr(III), square planar for Cu(II), and tetrahedral for Co(II), Ni(II), Zn(II), Cd(II), and Hg(II). researchgate.net

Table 1: Selected Crystallographic Data for Metal Complexes of this compound Analogues

| Complex | Metal Ion | Coordination Geometry | Ligand Denticity | Key Structural Feature | Reference |

| [Cu(L¹)Cl₂] | Cu(II) | Not specified | Tridentate (N,N,O) | Schiff base ligand | nih.gov |

| [Pt(L¹)Cl₂] | Pt(II) | Not specified | Tridentate (N,N,O) | Schiff base ligand | nih.gov |

| [{Cu(L²)Cl}₂]·H₂O | Cu(II) | Distorted Square Pyramidal | Tridentate (N,N,S) | Dimeric structure via sulfur bridge | mdpi.com |

| [Cu(L³)Cl₂·H₂O]·2H₂O | Cu(II) | Distorted Octahedral (proposed) | Tridentate (N,N,O) | C-N bond cleavage product | nih.gov |

| [Cr(L⁴)₂]Cl₃ | Cr(III) | Octahedral | Bidentate/Tridentate | Hydroxy-acetamide ligand | researchgate.net |

| [Cu(L⁴)]Cl₂ | Cu(II) | Square Planar | Bidentate/Tridentate | Hydroxy-acetamide ligand | researchgate.net |

| L¹ = N-[2-{(pyridin-2-ylmethylidene)amino}ethyl]acetamide | |||||

| L² = N-[4-({2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioyl}amino)phenyl]acetamide | |||||

| L³ = 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide | |||||

| L⁴ = 2-hydroxy-N-pyridin-2-ylmethyl-acetamide |

Magnetic and Electronic Properties of Complexes

The magnetic and electronic properties of metal complexes derived from this compound analogues are intrinsically linked to the identity of the central metal ion and its coordination environment. These properties are typically investigated using techniques such as magnetic susceptibility measurements, Electron Paramagnetic Resonance (EPR), and UV-Visible spectroscopy.

Heterobimetallic complexes containing N-(2-pyridyl)acetamide (pya) and a diphosphine ligand have been synthesized, with the general formula [(diphos)Pd(μ-pya)₂M'Cl₂], where M' can be Cu(II), Mn(II), or Ni(II). researchgate.netspringerprofessional.de Magnetic susceptibility measurements using the Faraday method on the palladium(II)-copper(II) complex, [(dppm)Pd(μ-pya)₂CuCl₂]·2H₂O, provided insights into the magnetic interactions within the molecule, which features a square-planar Pd(II) center and an octahedral Cu(II) center. springerprofessional.de

In the case of trinuclear heterometallic complexes, such as those with a {Ni₂Ln} core (where Ln is a lanthanide like Dy, Ho, or the diamagnetic Y), magnetic properties are particularly complex. mdpi.com Studies on these systems reveal that the nature of the magnetic coupling (ferromagnetic or antiferromagnetic) is dependent on the specific lanthanide ion involved. For a Ni₂Gd complex, ferromagnetic coupling between the Ni(II) and Gd(III) ions was observed. mdpi.com Ac susceptibility measurements can also reveal slow magnetic relaxation, a characteristic of Single-Molecule Magnet (SMM) behavior, as seen in some Ni₂Dy and Ni₂Tb complexes. mdpi.com

For paramagnetic d⁹ copper(II) complexes, EPR spectroscopy is a powerful tool. Studies on copper(II) complexes with the thiosemicarbazone analogue N-[4-({2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioyl}amino)phenyl]acetamide utilized EPR to characterize the species in solution. mdpi.com Similarly, the copper(II) complex of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide was investigated using ESR spectroscopy and magnetic moment measurements, which supported a dx²-y² ground state for the Cu(II) ion in a distorted octahedral environment. nih.gov

Table 2: Magnetic Properties of Selected Metal Complexes

| Complex Type | Metal Ions | Magnetic Property Investigated | Key Finding | Reference |

| Heterobimetallic | Pd(II), Cu(II) | Magnetic Moment | Octahedral Cu(II) center | springerprofessional.de |

| Heterotrinuclear | Ni(II), Gd(III) | Magnetic Susceptibility | Ferromagnetic coupling | mdpi.com |

| Heterotrinuclear | Ni(II), Dy(III) | AC Susceptibility | Single-Molecule Magnet (SMM) behavior | mdpi.com |

| Mononuclear | Cu(II) | EPR/ESR Spectroscopy | d-orbital ground state determination | mdpi.comnih.gov |

| Bivalent Complex | Cu(II) | Magnetic Moment | Subnormal moment suggesting Cu-Cu interaction | capes.gov.br |

Thermodynamic and Kinetic Aspects of Metal Ion Complexation

The formation of a metal complex is governed by both thermodynamic and kinetic factors. Thermodynamic stability relates to the position of the equilibrium between the free metal ion and ligand and the complex, often quantified by the stability constant (K). Kinetic stability, or inertness, refers to the speed at which the complex undergoes ligand exchange reactions.

Potentiometric studies are a primary method for determining the protonation constants of ligands and the stability constants of their metal complexes in solution. Such studies have been performed for ligands like 2-oxo-N-(pyridine-2-yl)-2-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)acetamide with metal ions including Co(II), providing crucial data on their thermodynamic stability. pen2print.org For any potential in vivo application, a high thermodynamic stability is essential to prevent the dissociation of the complex and release of the metal ion. mdpi.com

The kinetic inertness of complexes is equally important, as a thermodynamically stable complex might still be kinetically labile, meaning it rapidly exchanges its ligands. The mechanisms of ligand substitution reactions on metal complexes are often associative (forming a higher-coordinate intermediate) or dissociative. researchgate.net While specific kinetic data for this compound complexes are not extensively reported, studies on related systems, such as the ligand exchange between different Schiff base complexes of Ni(II), provide a framework for understanding these processes. researchgate.net The driving force for such reactions is often the formation of a thermodynamically more stable complex. researchgate.net The rigidity of the ligand backbone can also play a significant role in enhancing the kinetic inertness of a complex. mdpi.com

Role of this compound and its Analogues in Supramolecular Architectures

The pyridine and amide functionalities within these ligands are adept at forming non-covalent interactions, particularly hydrogen bonds and π-π stacking. These interactions are fundamental to crystal engineering, directing the self-assembly of individual metal-ligand adducts into larger, highly ordered supramolecular architectures.

In the solid state, the copper(II) complexes of the thiosemicarbazone analogue N-[4-({2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioyl}amino)phenyl]acetamide demonstrate this principle clearly. The individual complex units assemble into centrosymmetric dimers. mdpi.com These dimers are then further linked through a network of hydrogen bonds, forming extensive 2D and 3D supramolecular structures. mdpi.com

Similarly, research on cadmium(II) complexes with related multifunctional ligands highlights the crucial role of hydrogen bonding in building complex architectures. In one case, a Cd(II) complex self-assembles into a 2D layered network through intermolecular hydrogen bonds, with these layers further linked into a 3D network. nih.gov In another example involving aroyl hydrazone ligands, an extensive network of O-H⋯O, O-H⋯N, N-H⋯O, and C-H⋯O hydrogen bonds dictates the formation of a two-dimensional supramolecular structure. nih.gov The aggregation of platinum(II) complexes can also be induced by noncovalent Pt(II)···Pt(II) and π-π stacking interactions, which is a key mechanism in their application as biological probes. nih.gov These examples underscore the capacity of this compound and its analogues to act as building blocks for designing materials with complex, higher-order structures.

Compound Index

Computational and Theoretical Chemistry Studies of N 2 Pyridin 2 Yl Ethyl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations provide valuable insights into the molecular structure, electronic properties, and reactivity of N-(2-(Pyridin-2-yl)ethyl)acetamide. These theoretical approaches complement experimental data and aid in understanding the behavior of the molecule at an atomic level.

Density Functional Theory (DFT) Applications for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. It has been successfully applied to determine the ground state properties of this compound and its derivatives.

DFT calculations, often employing the B3LYP hybrid functional with a 6-311++G(d,p) basis set, have been used to study the geometries of various tautomers, rotamers, and isomers of this compound. researchgate.net These studies provide information on the enthalpies, Gibbs free energy, entropy, and relative stability of these different forms in the gas phase at standard conditions (298.15 K). researchgate.net By identifying the most stable conformer, researchers can gain a better understanding of the molecule's preferred three-dimensional structure. For instance, a study on N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide revealed that DFT and Hartree-Fock methods yielded similar geometrical parameters for the core ring structures, though some variations were observed in the substituent conformations. nih.gov

The accuracy of DFT is dependent on the chosen exchange-correlation functional. arxiv.org While DFT has been widely used for isolated systems, its application to open electronic systems is an area of ongoing research. arxiv.org The Kohn-Sham formalism within DFT provides a practical approach to calculating ground state properties. arxiv.orgaps.org

Ab Initio Methods and Basis Set Selection

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a fundamental ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.orglibretexts.org While the HF method is computationally less demanding than more advanced techniques, it serves as a cornerstone for many other electronic structure methods. insilicosci.com

The choice of the basis set is crucial in ab initio calculations as it defines the set of functions used to build the molecular orbitals. For this compound and related compounds, basis sets such as 6-311++G(d,p) and 6-31G** have been employed in conjunction with both DFT and HF methods. researchgate.netnih.gov The selection of an appropriate basis set is essential for obtaining accurate and reliable results. For instance, in a study of a pyrazole (B372694) derivative, the B3LYP method with a 6-311G(d,p) basis set was used for DFT calculations. nih.gov

It is important to note that while the Hartree-Fock method provides a reasonable starting point, it does not fully account for electron correlation. insilicosci.com More sophisticated methods that build upon the HF framework are often necessary for highly accurate predictions.

Electronic Structure Analysis and Molecular Orbitals

The electronic structure of a molecule governs its chemical reactivity and physical properties. Analysis of the molecular orbitals, particularly the frontier molecular orbitals, provides key insights into the molecule's behavior.

Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gap Calculations

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier molecular orbitals (FMOs). wpmucdn.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter that provides information about the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller HOMO-LUMO gap generally indicates a more reactive molecule. nih.gov

For this compound and its analogs, the HOMO and LUMO distributions can be visualized to understand charge transfer within the molecule. researchgate.netnih.gov In conjugated molecules, the FMOs can reveal the pathway of charge transfer between electron-donating and electron-accepting groups. researchgate.net For example, in a study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the HOMO and LUMO were found to be localized over the entire molecular system, with a calculated energy gap of 5.0452 eV. nih.gov The HOMO and LUMO energies for various pyridine (B92270) and pyrimidine (B1678525) derivatives have been calculated using methods like B3LYP with a 6-31+G(d,p) basis set. researchgate.net The HOMO-LUMO gap can be tuned by introducing different substituents on the molecular framework, which can effectively control the electronic structure. nih.gov

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method/Basis Set | Reference |

|---|---|---|---|---|---|

| N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | -5.3130 | -0.2678 | 5.0452 | B3LYP/6-311G(d,p) | nih.gov |

| 2-amino-3-methyl-5-nitropyridine | - | - | 4.3692 | DFT/B3LYP | researchgate.net |

Electronegativity, Chemical Hardness, and Softness

Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global softness (S) can be derived from the HOMO and LUMO energies. ekb.eg These parameters provide a quantitative measure of the molecule's reactivity.

Electronegativity (χ) is the power of an atom or a group of atoms to attract electrons towards itself. It is calculated as the negative of the chemical potential.

Chemical Hardness (η) is a measure of the resistance to charge transfer. A harder molecule has a larger HOMO-LUMO gap.

Global Softness (S) is the reciprocal of chemical hardness and indicates the molecule's capacity to accept electrons.

These descriptors are valuable in understanding the chemical behavior of this compound. For instance, these properties have been computed for novel pyrazolyl quinolinone derivatives at the B3LYP/6-311++G(d,P) level of theory. ekb.eg

| Parameter | Formula |

|---|---|

| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 |

| Global Softness (S) | 1 / η |

Electric Dipole Moment, Polarizability, and Hyperpolarizability

The electric dipole moment, polarizability, and hyperpolarizability are important properties that describe the response of a molecule to an external electric field. These properties are crucial for understanding a molecule's intermolecular interactions and its potential for use in nonlinear optical (NLO) applications. nih.gov

Electric Dipole Moment (µ) is a measure of the separation of positive and negative charges in a molecule.

Polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.

Hyperpolarizability (β and γ) are measures of the nonlinear response of a molecule to a strong electric field and are responsible for NLO phenomena like second-harmonic and third-harmonic generation. nih.gov

Computational methods, including DFT, can be used to calculate these properties. For example, the polarizability and hyperpolarizability of pyrene (B120774) derivatives and other organic molecules have been investigated to assess their NLO potential. ekb.egnih.gov The introduction of donor-acceptor groups within a molecule can significantly enhance its hyperpolarizability.

| Compound | Dipole Moment (Debye) | Polarizability (a.u.) | First Hyperpolarizability (a.u.) | Method/Basis Set | Reference |

|---|---|---|---|---|---|

| p-nitroaniline (for comparison) | - | Decreases by ~2-5% in cavity | Decreases by >20% in cavity | QED-HF/QED-DFT | arxiv.org |

Molecular Dynamics and Simulation Studies for Conformational Space Exploration

The conformational flexibility of this compound is primarily dictated by the rotational freedom around the single bonds of the ethylacetamide linker connecting the rigid pyridine ring to the acetamide (B32628) group. Molecular dynamics (MD) simulations and other computational methods are powerful tools to explore the potential energy surface and identify the most stable conformers of such molecules. While direct MD studies on this compound are not extensively documented in the literature, valuable insights can be drawn from computational analyses of structurally analogous compounds like 2-phenylethylamine and N-acetyl-2-phenylethylamine. researchgate.netnih.gov

The key dihedral angles that define the conformational landscape of this compound are those around the C-C and C-N bonds of the ethylamine (B1201723) bridge. For the analogous 2-phenylethylamine, studies have identified both gauche (folded) and anti (extended) conformations of the alkyl-amine chain as being energetically favorable. researchgate.net The gauche conformers are often stabilized by weak non-covalent interactions, such as N-H···π interactions between the amino group and the aromatic ring. researchgate.net In the case of this compound, a similar intramolecular hydrogen bond could potentially form between the amide N-H and the π-system of the pyridine ring, or between the carbonyl oxygen and a hydrogen on the pyridine ring, influencing the conformational preference.

Molecular dynamics simulations allow for the exploration of the dynamic transitions between these different conformational states over time. nih.govresearchgate.net By simulating the molecule's movement, researchers can identify the most populated conformational families and the energy barriers separating them. For a molecule like this compound, MD simulations would likely reveal a dynamic equilibrium between several low-energy conformers.

A hypothetical conformational analysis would involve the systematic rotation of the key dihedral angles and calculation of the corresponding energies. The results of such an analysis for a related compound, N-acetyl-2-phenylethylamine, can provide a model for what to expect.

Table 1: Hypothetical Low-Energy Conformers of this compound Based on Analogous Structures

| Conformer | Dihedral Angle (Cα-Cβ-N-Camide) | Stabilizing Interactions (Hypothesized) | Relative Energy (kcal/mol) |

| Anti (Extended) | ~180° | Dipole-dipole interactions | 0 (Reference) |

| Gauche I (Folded) | ~60° | Intramolecular N-H···Npyridine hydrogen bond | Lower |

| Gauche II (Folded) | ~-60° | Intramolecular C=O···Hpyridine interaction | Slightly higher than Gauche I |

This table is illustrative and based on principles from studies on analogous molecules. Actual values would require specific calculations for this compound.

Tautomerism and Isomerism Studies using Computational Approaches

This compound can theoretically exist in different tautomeric and isomeric forms. The most significant tautomerism for the acetamide moiety is the amide-imidol tautomerism. However, given the presence of the pyridine ring, a more complex set of tautomeric possibilities arises, similar to what has been studied for the closely related N-(pyridin-2-yl)acetamide. researchgate.netpsu.edu Computational studies, particularly using Density Functional Theory (DFT), are instrumental in determining the relative stabilities of these various forms. researchgate.net

The principal tautomeric forms to consider are:

Acylamino form (Amide): The standard structure of this compound.

Hydroxyimino form (Imidol): Arising from the migration of the amide proton to the carbonyl oxygen. This form can exist as (E) and (Z) geometrical isomers.

Acylimino form: Resulting from proton transfer from the amide nitrogen to the pyridine ring nitrogen.

DFT calculations on N-(pyridin-2-yl)acetamide have shown that the acylamino form is the most stable tautomer in the gas phase. researchgate.net The study calculated the enthalpies, Gibbs free energies, and equilibrium constants for the various tautomers and rotamers. The acylamino form was found to be significantly more stable than the hydroxyimino and acylimino forms. researchgate.net

Table 2: Calculated Relative Energies and Equilibrium Constants for Tautomers of N-(pyridin-2-yl)acetamide (as an analogue)

| Tautomeric Form | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Equilibrium Constant (KT) |

| Acylamino (most stable rotamer) | 0.00 | 0.00 | 1 |

| Hydroxyimino (most stable rotamer) | 10.25 | 10.37 | 1.48 x 10-8 |

| Acylimino (most stable rotamer) | 12.01 | 11.98 | 1.05 x 10-9 |

Data adapted from a DFT study on N-(pyridin-2-yl)acetamide at the B3LYP/6-311++G(d,p) level of theory. researchgate.net These values provide an estimate of the expected trend for this compound.

The large positive Gibbs free energy values for the hydroxyimino and acylimino forms indicate that the equilibrium lies heavily in favor of the acylamino tautomer under standard conditions. researchgate.net Experimental studies using NMR spectroscopy on N-(pyridin-2-yl)acetamide in various solvents have also confirmed that the compound exists predominantly in the acylamino form. psu.edu The ethyl linker in this compound is not expected to significantly alter this tautomeric preference, as the fundamental electronic characteristics of the pyridine and acetamide groups remain.

Prediction of Reactivity and Interaction Mechanisms based on Electronic Parameters

Frontier Molecular Orbitals (HOMO and LUMO): The HOMO and LUMO are central to the frontier orbital theory, which describes chemical reactivity. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). irjweb.com The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. irjweb.comamazonaws.com

For this compound, the HOMO is expected to be localized primarily on the pyridine ring, which is electron-rich. The LUMO is likely distributed over the pyridine ring and the carbonyl group of the acetamide moiety. This suggests that the pyridine nitrogen would be a primary site for protonation and interaction with electrophiles. uoanbar.edu.iq Conversely, the pyridine ring, particularly the carbon atoms ortho and para to the nitrogen, would be susceptible to nucleophilic attack, a characteristic reactivity pattern for pyridine derivatives. uoanbar.edu.iq

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. scienceopen.comresearchgate.net Regions of negative potential (typically colored red or yellow) are indicative of electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

In a hypothetical MEP map of this compound, the most negative potential would be concentrated around the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, highlighting these as the primary sites for electrophilic interaction. The hydrogen atom of the amide group (N-H) would exhibit a positive potential, making it a potential hydrogen bond donor.

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. nih.govajchem-a.com

Table 3: Predicted Electronic Properties and Reactivity Descriptors for this compound (Based on Analogous Systems)

| Parameter | Definition | Predicted Characteristics |

| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital | Relatively high, indicating moderate nucleophilicity, centered on the pyridine ring. |

| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital | Relatively low, indicating susceptibility to nucleophilic attack at the pyridine ring. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Moderate gap, suggesting reasonable chemical stability. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Moderate value, indicating a balance between electron-donating and accepting capabilities. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Moderate value, consistent with a stable molecule that is not overly reactive. |

| Chemical Softness (S) | 1/η | Moderate value, indicating some degree of polarizability. |

These predictions are qualitative and based on the electronic properties of pyridine and acetamide derivatives. irjweb.comnih.govias.ac.in

These computational insights suggest that the reactivity of this compound will be governed by the distinct electronic characters of its constituent pyridine and acetamide moieties. The pyridine ring offers a site for both electrophilic (at the nitrogen) and nucleophilic (at the ring carbons) interactions, while the amide group provides hydrogen bonding capabilities and a potential site for hydrolysis.

Biological Activity and Mechanism of Action Studies of N 2 Pyridin 2 Yl Ethyl Acetamide and Its Analogues

Structure-Activity Relationship (SAR) Investigations

The exploration of the structure-activity relationship (SAR) of N-(2-(Pyridin-2-yl)ethyl)acetamide and its analogues has been a focal point of research to understand how chemical modifications influence their biological effects. These investigations systematically probe the impact of various substituents and explore structural similarities with established pharmacophores to design compounds with enhanced potency and selectivity.

Systemic Exploration of Substituent Effects on Bioactivity

SAR studies on analogues of this compound have revealed critical insights into the role of different chemical groups in modulating biological activity. For instance, in a series of 2-aryl-2-(pyridin-2-yl)acetamides developed as anticonvulsants, the nature and position of substituents on the phenyl ring significantly impact their efficacy. nih.gov Unsubstituted phenyl derivatives, as well as those with ortho- and meta-substituents, demonstrated the highest activity. nih.gov This suggests that steric and electronic properties at these positions are crucial for the interaction with the biological target.

In another study focusing on N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives, the substituents on both the pyridine (B92270) and phenyl rings were found to be important for cytotoxic activity. mdpi.com Compounds with a chlorine substituent at the R1 position of the phenyl ring consistently showed better cytotoxic activities. mdpi.com Furthermore, substituting the pyridine ring with bulky groups was found to be beneficial for antitumor activity, indicating that the N-position on the pyridine ring is important for cytotoxicity. mdpi.com

The acetamide (B32628) group itself is also a key determinant of activity. In the development of pyrazolopyrimidine-based ligands for the translocator protein (TSPO), N,N-disubstitution of the terminal acetamide allowed for the introduction of diverse chemical moieties without sacrificing affinity. wustl.edu This highlights the acetamide linker's role in presenting functional groups to the target protein. Similarly, replacing the acetamide group in a PI3K inhibitor with an alkylurea moiety was shown to retain antiproliferative activity while reducing toxicity. nih.gov

The following table summarizes the observed effects of various substituents on the bioactivity of this compound analogues based on available research findings.

| Scaffold | Substituent Position | Substituent Type | Observed Effect on Bioactivity | Reference |

| 2-Aryl-2-(pyridin-2-yl)acetamide | Phenyl ring | Unsubstituted, ortho- and meta-substituents | Highest anticonvulsant activity | nih.gov |

| N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide | Phenyl ring (R1) | Chlorine | Enhanced cytotoxic activity | mdpi.com |

| N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide | Pyridine ring (R2) | Bulky groups (e.g., substituted piperazine) | Beneficial for antitumor activity | mdpi.com |

| Pyrazolopyrimidine | Terminal acetamide | N,N-disubstitution | Allows introduction of diverse moieties without losing affinity | wustl.edu |

| nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridine | Acetamide group | Replacement with alkylurea | Retained PI3K inhibitory activity, reduced toxicity | nih.gov |

Structural Homologies with Known Biologically Active Pharmacophores

The design of this compound analogues has often been guided by their structural resemblance to known pharmacophores, which are the essential molecular features responsible for a drug's biological activity. A notable example is the development of 2-aryl-2-(pyridin-2-yl)acetamides as anticonvulsants, which were derived from the redesign of the cardiotoxic sodium channel blocker Disopyramide. nih.govbris.ac.uk This strategic modification aimed to retain the anticonvulsant properties while mitigating the adverse cardiac effects. bris.ac.uk

The this compound moiety itself can be considered a pharmacophore. The pyridine ring can act as a hydrogen bond acceptor, while the acetamide group can participate in hydrogen bonding as both a donor and an acceptor. The ethyl linker provides conformational flexibility, allowing the molecule to adopt an optimal orientation for binding to its target.

In the context of kappa-opioid receptor ligands, the acetamide linkage is a common feature in various chemical series. nih.gov For instance, novel N-[(2-aminocyclohexyl)aryl]acetamide derivatives have been synthesized and their structure-activity relationships investigated, highlighting the importance of the acetamide group in this class of compounds. nih.gov

Molecular Target Identification and Validation

Research into this compound and its analogues has identified several molecular targets, including enzymes, receptors, and ion channels. Understanding these interactions is crucial for elucidating their mechanisms of action and therapeutic potential.

Enzyme Inhibition Mechanisms